D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE AMMONIUM SALT
D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE AMMONIUM SALT
1D-myo-inositol 1,3,4,5-tetrakisphosphate is a myo-inositol tetrakisphosphate having the four phosphates placed in the 1-, 3-, 4- and 5-positions. It has a role as a mouse metabolite. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-).
Inositol 1, 3, 4, 5-tetraphosphate, also known as ins-1, 3, 4, 5-p4, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. Inositol 1, 3, 4, 5-tetraphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, inositol 1, 3, 4, 5-tetraphosphate is primarily located in the nucleus. Inositol 1, 3, 4, 5-tetraphosphate participates in a number of enzymatic reactions. In particular, Inositol 1, 3, 4, 5-tetraphosphate can be converted into inositol 1, 4, 5-trisphosphate through the action of the enzyme multiple inositol polyphosphate phosphatase 1. Furthermore, Inositol 1, 3, 4, 5-tetraphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate; which is catalyzed by the enzyme inositol-trisphosphate 3-kinase a. Furthermore, Inositol 1, 3, 4, 5-tetraphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate; which is catalyzed by the enzyme inositol polyphosphate multikinase. Finally, Inositol 1, 3, 4, 5-tetraphosphate can be biosynthesized from inositol 1, 3, 4-trisphosphate through its interaction with the enzyme inositol-tetrakisphosphate 1-kinase. In humans, inositol 1, 3, 4, 5-tetraphosphate is involved in the inositol phosphate metabolism pathway and the inositol metabolism pathway.
Inositol 1, 3, 4, 5-tetraphosphate, also known as ins-1, 3, 4, 5-p4, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. Inositol 1, 3, 4, 5-tetraphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, inositol 1, 3, 4, 5-tetraphosphate is primarily located in the nucleus. Inositol 1, 3, 4, 5-tetraphosphate participates in a number of enzymatic reactions. In particular, Inositol 1, 3, 4, 5-tetraphosphate can be converted into inositol 1, 4, 5-trisphosphate through the action of the enzyme multiple inositol polyphosphate phosphatase 1. Furthermore, Inositol 1, 3, 4, 5-tetraphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate; which is catalyzed by the enzyme inositol-trisphosphate 3-kinase a. Furthermore, Inositol 1, 3, 4, 5-tetraphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate; which is catalyzed by the enzyme inositol polyphosphate multikinase. Finally, Inositol 1, 3, 4, 5-tetraphosphate can be biosynthesized from inositol 1, 3, 4-trisphosphate through its interaction with the enzyme inositol-tetrakisphosphate 1-kinase. In humans, inositol 1, 3, 4, 5-tetraphosphate is involved in the inositol phosphate metabolism pathway and the inositol metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
102850-29-3
VCID:
VC0035512
InChI:
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1
SMILES:
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O
Molecular Formula:
C6H19NO18P4
Molecular Weight:
500.08 g/mol
D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE AMMONIUM SALT
CAS No.: 102850-29-3
Main Products
VCID: VC0035512
Molecular Formula: C6H19NO18P4
Molecular Weight: 500.08 g/mol
CAS No. | 102850-29-3 |
---|---|
Product Name | D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE AMMONIUM SALT |
Molecular Formula | C6H19NO18P4 |
Molecular Weight | 500.08 g/mol |
IUPAC Name | [(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
Standard InChI | InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1 |
Standard InChIKey | CIPFCGZLFXVXBG-FTSGZOCFSA-N |
Isomeric SMILES | [C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES | C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O |
Canonical SMILES | C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O |
Physical Description | Solid |
Description | 1D-myo-inositol 1,3,4,5-tetrakisphosphate is a myo-inositol tetrakisphosphate having the four phosphates placed in the 1-, 3-, 4- and 5-positions. It has a role as a mouse metabolite. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-). Inositol 1, 3, 4, 5-tetraphosphate, also known as ins-1, 3, 4, 5-p4, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. Inositol 1, 3, 4, 5-tetraphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, inositol 1, 3, 4, 5-tetraphosphate is primarily located in the nucleus. Inositol 1, 3, 4, 5-tetraphosphate participates in a number of enzymatic reactions. In particular, Inositol 1, 3, 4, 5-tetraphosphate can be converted into inositol 1, 4, 5-trisphosphate through the action of the enzyme multiple inositol polyphosphate phosphatase 1. Furthermore, Inositol 1, 3, 4, 5-tetraphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate; which is catalyzed by the enzyme inositol-trisphosphate 3-kinase a. Furthermore, Inositol 1, 3, 4, 5-tetraphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate; which is catalyzed by the enzyme inositol polyphosphate multikinase. Finally, Inositol 1, 3, 4, 5-tetraphosphate can be biosynthesized from inositol 1, 3, 4-trisphosphate through its interaction with the enzyme inositol-tetrakisphosphate 1-kinase. In humans, inositol 1, 3, 4, 5-tetraphosphate is involved in the inositol phosphate metabolism pathway and the inositol metabolism pathway. |
Synonyms | inositol 1,3,4,5-tetrakisphosphate inositol-1,3,4,5-tetrakisphosphate inositol-1,3,4,5-tetrakisphosphate, D-isomer inositol-1,3,4,5-tetrakisphosphate, DL-isomer inositol-1,3,4,5-tetraphosphate Ins(1,3,4,5)P(4) Ins(1,3,4,5)P4 Ins-1,3,4,5-P4 myo-inositol-1,3,4,5-tetrakisphosphate |
PubChem Compound | 107758 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume